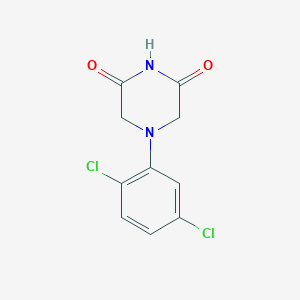

4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Description

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c11-6-1-2-7(12)8(3-6)14-4-9(15)13-10(16)5-14/h1-3H,4-5H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJQKDIYKMIVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Substituted α-Chloroacetamides

A well-documented approach to synthesize symmetrically and asymmetrically substituted piperazine-2,5-diones (closely related to 2,6-diones) involves the cyclization of N-substituted α-chloroacetamides under basic conditions. Although most literature focuses on 2,5-diones, the methodology is adaptable to 2,6-dione derivatives by appropriate choice of starting materials.

Procedure : The starting α-chloroacetamide, prepared by acylation of the corresponding aniline derivative with α-chloroacetyl chloride, is reacted with sodium hydride in dry dimethyl sulfoxide (DMSO) under nitrogen atmosphere at about 60 ± 5°C for 1 hour. This leads to the formation of the cyclic piperazine-2,5-dione via intramolecular nucleophilic substitution (SN2) where the nitrogen anion attacks the electrophilic carbon bearing the chlorine atom.

Adaptation for 2,6-dione : For this compound, the 2,5-dichlorophenyl substituent can be introduced on the nitrogen precursor, and the cyclization conditions optimized accordingly.

Yields and Purification : Yields are typically high (>85%), and products are isolated by extraction and crystallization from methanol or other suitable solvents.

| Parameter | Condition | Outcome |

|---|---|---|

| Base | Sodium hydride (NaH) | Generates nitrogen anion |

| Solvent | Dry DMSO | Polar aprotic, stabilizes anion |

| Temperature | 60 ± 5 °C | Optimal for cyclization |

| Reaction Time | 1 hour | Sufficient for completion |

| Work-up | Ice-cold water quench, CHCl3 extraction | Isolation of pure product |

| Yield | >85% | High yield, good purity |

This method was demonstrated for various substituted phenyl derivatives, including chloro-substituted analogues, suggesting applicability to 2,5-dichlorophenyl substitution.

Use of Piperazine Precursors and Subsequent Functionalization

Another approach involves starting from piperazine derivatives bearing the 2,5-dichlorophenyl group on nitrogen, followed by selective oxidation or functional group transformation to introduce the 2,6-dione ring.

This method often involves multi-step synthesis, starting from commercially available or synthesized 1-(2,5-dichlorophenyl)piperazine.

Oxidation or cyclization steps convert the piperazine ring into the diketopiperazine (2,6-dione) structure.

Catalysts such as Pd, Pt, or Ni may be used in hydrogenation or oxidation steps to facilitate ring closure or functional group interconversion.

Novel Processes and Industrially Viable Methods

Recent patents describe eco-friendly, commercially viable processes for preparing substituted piperazine derivatives, including dichlorophenyl-substituted compounds.

These processes emphasize the use of simple, commercially available raw materials, safe solvents (hydrocarbon, ether, ester, polar aprotic solvents), and mild reaction conditions.

Purification steps include acid-base extraction, crystallization, and solvent washing to obtain pure hydrochloride salts of the target compound.

Metal-catalyzed hydrogenation steps are employed where necessary, using catalysts like Pd/C or PtO2.

The processes are designed to minimize by-products and maximize yield and purity, suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of α-chloroacetamides | One-pot reaction, base-mediated SN2 cyclization | High yield, straightforward, scalable | Requires dry conditions, handling NaH |

| Piperazine precursor oxidation | Multi-step, uses metal catalysts for ring closure | Allows precise substitution, versatile | More complex, requires catalysts |

| Patented industrial processes | Eco-friendly, commercially viable, uses common reagents | Safe, scalable, high purity | May require specialized equipment |

Mechanistic Insights

The cyclization mechanism for the α-chloroacetamide route involves:

Deprotonation of the amide nitrogen by sodium hydride to form a nitrogen anion.

Intramolecular nucleophilic attack on the α-chlorocarbonyl carbon, displacing chloride via SN2.

Formation of the six-membered piperazine-2,6-dione ring.

This intramolecular cyclization is facilitated by the electron-withdrawing effect of the keto groups and the stabilization of the nitrogen anion by the aromatic substituent (2,5-dichlorophenyl), enhancing yield and selectivity.

Summary Table of Representative Experimental Data

| Compound | Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| This compound | 2,5-Dichloro-N-phenyl α-chloroacetamide | NaH | DMSO | 60 ± 5 | 1 | ~85 | Crystallization from MeOH |

| 1,4-Diphenylpiperazine-2,5-dione (analogue) | N-phenyl α-chloroacetamide | NaH | DMSO | 60 ± 5 | 1 | >90 | Crystallization |

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)piperazine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione exhibit significant antitumor properties. A study demonstrated that these compounds inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacterial strains. In vitro studies reveal that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Development

The versatility of this compound makes it a candidate for drug development in various therapeutic areas:

- Cancer Therapy : As an antitumor agent, it could be developed into a chemotherapeutic drug.

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections resistant to conventional antibiotics.

- Neurological Disorders : Its neuroprotective effects could lead to applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Core Modifications: Piperazine-2,6-dione vs. Succinimide/Glutarimide

- Piperazine-2,6-dione (JHX-series) : Features a six-membered ring with two ketone groups. The conjugated imide system enhances metal-binding capabilities, as seen in compounds like Dexrazoxane (ICRF-187), a bis(piperazine-2,6-dione) used to chelate iron and protect against cardiotoxicity .

- Succinimide (five-membered HK-series) : A five-membered imide ring with reduced steric bulk compared to piperazine-2,6-dione. This structural difference limits its metal-binding efficiency .

- Glutarimide (six-membered HK-series) : A six-membered imide ring lacking the piperazine nitrogen atoms, reducing its ability to form stable chelates with transition metals .

Substituent Effects on Piperazine-2,6-dione Derivatives

Key Observations :

- Chlorophenyl substituents : The position of chlorine atoms (e.g., 2,5 vs. 3,4) impacts bioactivity. For example, 2-(3,4-dichlorophenyl)-triazine derivatives showed binding affinity with breast cancer proteins , while 2,5-dichloro substitution may alter solubility or target specificity.

Pharmacological and Functional Comparisons

Anticancer Activity

- 4-(1H-Indole-2-carbonyl)piperazine-2,6-diones : Synthesized via microwave-assisted condensation, these derivatives showed potent anticancer activity against breast and colon cancer cell lines (IC50: 2–8 μM) .

- Dexrazoxane (ICRF-187) : A bis(piperazine-2,6-dione) that inhibits topoisomerase IIα and reduces doxorubicin-induced cardiotoxicity by sequestering free iron .

Herbicidal Activity

- 1-Phenyl-piperazine-2,6-diones : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 2-F) demonstrated superior herbicidal activity. The lead compound, 2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-dione, achieved an EC50 of 0.1 μM against broadleaf weeds .

Metal Chelation and Antioxidant Properties

Biological Activity

4-(2,5-Dichlorophenyl)piperazine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a dichlorophenyl group and two carbonyl groups. Its structure can be represented as follows:

This compound exhibits properties that make it a candidate for various pharmacological applications, particularly in neuropharmacology and oncology.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an antagonist or modulator for various receptors.

1. Serotonin Receptor Affinity

Research indicates that derivatives of piperazine compounds often interact with serotonin receptors. For instance, compounds containing the piperazine moiety have shown affinity for serotonin receptors such as 5-HT6 and 5-HT7. In binding assays, derivatives of this compound were found to exhibit varying affinities, suggesting that modifications to the piperazine structure can enhance receptor binding .

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound | 5-HT6 | 14 |

| This compound | D2 | 1000 |

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. Specifically, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines while minimizing toxicity to normal cells. For example, in vitro studies showed that certain derivatives significantly reduced the viability of MCF7 breast cancer cells while preserving the viability of MCF10A normal breast cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BS230 (related derivative) | MCF7 | 10 |

| BS230 (related derivative) | MCF10A | >50 |

3. Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have also been explored. In animal models using maximal electroshock (MES) tests, certain analogs exhibited significant anticonvulsant activity. The structure-activity relationship indicated that modifications at specific positions on the piperazine ring could enhance efficacy against seizures .

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

- Study on Neurotransmitter Receptor Modulation : A series of experiments assessed the binding affinities of various piperazine derivatives to serotonin receptors. The results indicated that structural alterations could lead to enhanced receptor selectivity and potency .

- Anticancer Efficacy Assessment : In vitro assays demonstrated that specific derivatives exhibited higher cytotoxicity against cancer cells compared to standard chemotherapeutics like doxorubicin. These compounds were able to selectively target cancerous cells while sparing healthy tissues .

- Anticonvulsant Screening : The anticonvulsant activity was evaluated using established animal models for epilepsy. The findings suggested that certain derivatives showed promise in reducing seizure frequency without significant side effects .

Q & A

Q. What are the key physicochemical properties of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione, and how do they influence experimental design?

- Methodological Answer : Critical physicochemical properties include melting point , solubility , and stability under varying pH/temperature (e.g., hygroscopicity, thermal decomposition thresholds). These parameters dictate solvent selection, reaction conditions, and storage protocols. For example, low solubility in polar solvents may necessitate dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution in biological assays. Stability data (e.g., susceptibility to hydrolysis) guide handling under inert atmospheres .

- Data Table :

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 225–230°C (dec.) | Differential Scanning Calorimetry (DSC) |

| Solubility in Water | <0.1 mg/mL (25°C) | Shake-flask method |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | HPLC retention time analysis |

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coats, safety goggles) to mitigate skin/eye irritation risks. Avoid inhalation by handling powders in ventilated enclosures. Store in airtight containers at 2–8°C to prevent degradation. For spills, employ inert absorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the piperazine and dichlorophenyl rings.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHClNO) with <2 ppm error.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., cyclization of dichlorophenyl precursors with piperazine intermediates). Use transition state analysis to identify rate-limiting steps. Pair with high-throughput screening to test solvent/base combinations (e.g., triethylamine in acetonitrile vs. DMF). ICReDD’s integrated computational-experimental workflows reduce trial-and-error iterations by 40–60% .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analysis of dose-response curves across studies, controlling for variables like:

- Purity : Verify via HPLC (>98% purity required).

- Assay Conditions : Standardize pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).

- Solvent Artifacts : DMSO concentrations >0.1% may inhibit target receptors.

Use Bayesian statistical models to quantify uncertainty and identify outliers .

Q. How can reaction engineering improve yield in large-scale synthesis?

- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., ring-closing reactions). Optimize parameters via Design of Experiments (DoE) :

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation. Compare with Hammett substituent constants (σ values) for the 2,5-dichlorophenyl group, which predict electron-withdrawing effects that stabilize the piperazine ring against electrophilic attack. Validate via accelerated stability testing (40°C/75% RH for 6 months) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.